6-Mercaptopurine hydrochloride

Overview

Description

6-Mercaptopurine, also known as 6-MP, is an antineoplastic agent used in combination with other medicines for the treatment of acute lymphoblastic leukemia . It belongs to the group of medicines known as antimetabolites and interferes with the growth of cancer cells, which are eventually destroyed . It is also used as part of a combination chemotherapy maintenance regimen .

Synthesis Analysis

6-Mercaptopurine derivatives have been synthesized and their anti-cancer activities analyzed . The introduction of heterocyclic substituted 1,2,4 triazole-sulfhydryl moiety as a bioisostere at SH group has been used to design and synthesize novel antitumor products from 6-Mercaptopurine .Molecular Structure Analysis

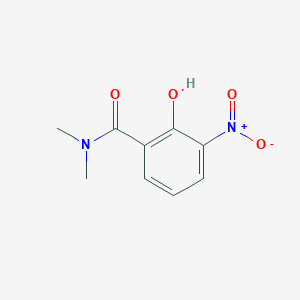

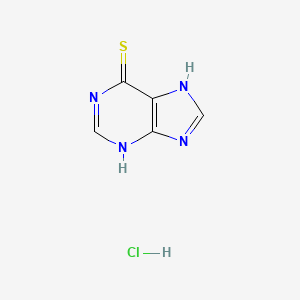

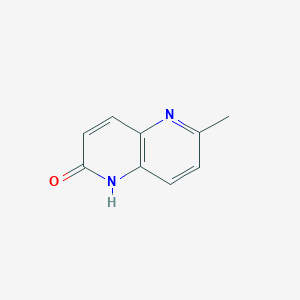

The molecular formula of 6-Mercaptopurine hydrochloride is C5H5ClN4S . The average mass is 188.638 Da and the monoisotopic mass is 187.992340 Da .Chemical Reactions Analysis

6-Mercaptopurine inhibits several chemical reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .Physical And Chemical Properties Analysis

The particle size diameters of 6-Mercaptopurine nanoparticles range from 19 to 140 nm with zeta potential ranging from 10.7 to 36.9 mV . The encapsulation efficiency of 6-Mercaptopurine was found to be 57% .Scientific Research Applications

Metabolism and Pharmacokinetics

- Metabolite Identification : 6-Mercaptopurine, used for treating acute lymphoblastic leukemia (ALL), is metabolized into 6-methylmercapto-8-hydroxypurine, a compound not previously reported in plasma. This finding indicates an alternative catabolic pathway during high-dose infusions (Keuzenkamp-Jansen et al., 1996).

- Cancer Treatment : It has been observed that 6-Mercaptopurine can inhibit mouse tumor S-180, inducing complete recovery in some cases. This effect occurs irrespective of the administration route (Clarke et al., 1953).

- Nanomedicine Applications : A study designed a CD44-targeted glutathione-sensitive hyaluronic acid-mercaptopurine prodrug for treating acute myeloid leukemia (AML), showing enhanced antitumor effect and improved bioavailability (Qiu et al., 2017).

- Nuclear Hormone Receptor Activation : 6-Mercaptopurine has been identified as a specific activator of the orphan nuclear receptor Nurr1, suggesting a role in mediating some of its antiproliferative effects (Ordentlich et al., 2003).

Therapeutic Applications and Mechanisms

- Chitosan Nanoparticles for Cancer Therapy : 6-Mercaptopurine loaded into chitosan nanoparticles exhibited enhanced anti-cancer activities and improved pharmacokinetics, suggesting a significant role in cancer treatment (Kumar et al., 2015).

- Spectrophotometric Analysis : Multivariate calibration methods have been developed for simultaneous determination of 6-Mercaptopurine and its metabolites in human plasma, aiding in therapeutic drug monitoring (Sorouraddin et al., 2011).

- Gold Nanoparticles in Leukemia Treatment : Utilizing gold nanoparticles to deliver 6-mercaptopurine significantly enhanced its antiproliferative effect against leukemia cells, suggesting a promising delivery method (Podsiadlo et al., 2008).

Impact on Cellular Processes

- Leukemia Treatment and Neutropenia : The relationship between 6-mercaptopurine metabolites and myelosuppression was studied, revealing correlations with neutrophil count and suggesting a cytotoxic action on bone marrow stem cells (Lennard et al., 1983).

- Apoptosis Induction in B Lymphocytes : 6-Mercaptopurine induces apoptosis in activated B cells, potentially contributing to its therapeutic efficacy in B cell disorders (Hortelano & Boscá, 1997).

Pharmacogenetic Considerations

- Mercaptopurine Toxicity in Pediatric Leukemia : The study examined the impact of genetic polymorphisms on 6-mercaptopurine metabolism and response in children with acute lymphoblastic leukemia, highlighting the significance of pharmacogenetics in treatment (Adam de Beaumais et al., 2011).

Mechanism of Action

6-Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Safety and Hazards

Future Directions

6-Mercaptopurine is used to treat acute lymphocytic leukemia (ALL), acute promyelocytic leukemia (APL), Crohn’s disease, and ulcerative colitis . Future research is focused on overcoming the therapeutic disadvantages of 6-Mercaptopurine, such as the encapsulation of 6-Mercaptopurine in chitosan nanoparticles to form complexes . This approach aims to reduce treatment discontinuation and neutropenia during maintenance by adjusting the initial dose of 6-Mercaptopurine based on the results of the NUDT15 or TPMT variants .

properties

IUPAC Name |

3,7-dihydropurine-6-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPWMCUGKCRTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493911 | |

| Record name | 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Mercaptopurine hydrochloride | |

CAS RN |

207729-57-5 | |

| Record name | 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)

![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)